molecular formula C12H18N4O6 B5912822 N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide

Cat. No. B5912822
M. Wt: 314.29 g/mol
InChI Key: AXBULOISOBZTOI-UHFFFAOYSA-N
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Description

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide, also known as BOEA, is a synthetic compound that has been of interest to scientific researchers due to its potential applications in various fields. BOEA is a diamide that contains two oxazolidinone functional groups, which are known to have biological activity.

Mechanism of Action

The mechanism of action of N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide is not well understood. However, it is believed that the oxazolidinone functional groups in N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide may interact with biological targets through hydrogen bonding and electrostatic interactions. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has also been shown to inhibit the growth of bacteria by disrupting cell wall synthesis.
Biochemical and Physiological Effects:
N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has also been shown to inhibit the growth of bacteria by disrupting cell wall synthesis. In vivo studies have shown that N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has anticonvulsant activity and can reduce the severity of seizures in animal models. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has also been shown to have antinociceptive activity and can reduce pain in animal models.

Advantages and Limitations for Lab Experiments

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has some limitations for lab experiments. It is a relatively new compound, and its biological activity and mechanism of action are not well understood. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide also has low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide. One direction is to further investigate its mechanism of action and biological activity. This could involve screening N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide against a panel of biological targets to identify its mode of action. Another direction is to explore its potential applications in materials science and catalysis. This could involve synthesizing new materials and catalysts based on N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide. Finally, there is potential for the development of N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide as a therapeutic agent for the treatment of cancer and bacterial infections. This could involve further in vitro and in vivo studies to determine its efficacy and toxicity in animal models.

Synthesis Methods

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide can be synthesized by reacting ethylenediamine with two equivalents of 2-oxo-1,3-oxazolidine-3-carboxylic acid ethyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide as a white solid with a yield of approximately 70%.

Scientific Research Applications

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been shown to have antiproliferative activity against cancer cells and antibacterial activity against Gram-positive bacteria. N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has also been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. In materials science, N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been used as a monomer for the synthesis of polyamides and as a ligand for the preparation of metal-organic frameworks. In catalysis, N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide has been used as a chiral ligand for asymmetric hydrogenation reactions.

properties

IUPAC Name

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O6/c17-9(13-1-3-15-5-7-21-11(15)19)10(18)14-2-4-16-6-8-22-12(16)20/h1-8H2,(H,13,17)(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBULOISOBZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC(=O)C(=O)NCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]ethanediamide

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